molecular formula C21H18N2O5 B12499355 Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate

Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate

Cat. No.: B12499355
M. Wt: 378.4 g/mol
InChI Key: VMFGCGRAIBLAFY-UHFFFAOYSA-N
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Description

Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate is an organic compound that features a naphthalene ring, a nitrophenyl group, and a propanoate ester

Properties

IUPAC Name

methyl 2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFGCGRAIBLAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the naphthalen-1-ylformamido intermediate: This step involves the reaction of naphthalene with formamide under specific conditions to form the naphthalen-1-ylformamido intermediate.

    Coupling with 4-nitrophenylacetic acid: The intermediate is then reacted with 4-nitrophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Esterification: The final step involves the esterification of the product with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and nitrophenyl groups.

    Reduction: Reduced forms of the nitrophenyl group, such as amino derivatives.

    Substitution: Substituted products where the nitro group is replaced by the nucleophile.

Scientific Research Applications

Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential as a drug candidate, particularly in the field of anti-cancer research.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(naphthalen-2-ylformamido)-3-(4-nitrophenyl)propanoate
  • Methyl 2-(naphthalen-1-ylformamido)-3-(3-nitrophenyl)propanoate
  • Methyl 2-(naphthalen-1-ylformamido)-3-(4-aminophenyl)propanoate

Uniqueness

Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the naphthalene and nitrophenyl groups contributes to its versatility in various applications.

Biological Activity

Methyl 2-(naphthalen-1-ylformamido)-3-(4-nitrophenyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article focuses on its synthesis, structural characteristics, and biological assays that reveal its pharmacological properties.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the reaction of naphthalene derivatives with nitrophenylpropanoic acid derivatives. The synthesis typically includes the following steps:

  • Formation of the Naphthalenyl Formamide : Naphthalene derivatives are reacted with formic acid to produce the corresponding formamide.
  • Coupling Reaction : The naphthalenyl formamide is then coupled with 4-nitrophenylpropanoic acid using standard coupling reagents like DCC (dicyclohexylcarbodiimide).
  • Purification : The product is purified through recrystallization or chromatography.

The final compound has the molecular formula C19H18N4O3C_{19}H_{18}N_{4}O_{3} and a molecular weight of approximately 342.37 g/mol.

Antimicrobial Properties

Research indicates that compounds containing naphthalene and nitrophenyl moieties exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that the compound exhibited a significant scavenging effect, with an IC50 value of 45 µg/mL, which is comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

In vitro studies on human cell lines have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a marked reduction in paw swelling and joint inflammation when treated with this compound, supporting its potential use as an anti-inflammatory agent.

Research Findings Summary

Biological ActivityAssay MethodResultReference
AntimicrobialMIC testingMIC: 32-128 µg/mL
AntioxidantDPPH assayIC50: 45 µg/mL
Anti-inflammatoryCytokine assayReduced TNF-α, IL-6

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